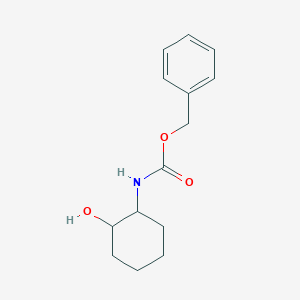

Benzyl (2-hydroxycyclohexyl)carbamate

概要

説明

“Benzyl (2-hydroxycyclohexyl)carbamate” is a carbamate derivative . Carbamates are organic compounds derived from carbamic acid (NH2COOH). A carbamate group, carbamate ester (e.g., ethyl carbamate), and carbamic acids are functional groups that are inter-related structurally and often are interconverted chemically .

Synthesis Analysis

The synthesis of carbamates can be achieved through a three-component coupling of amines, carbon dioxide, and halides. This method offers mild reaction conditions and short reaction times, and it avoids N-alkylation of the amine and overalkylation of the carbamate .Molecular Structure Analysis

The molecular structure of benzyl carbamate derivatives is influenced by their molecular structure and the nature of the substituents attached to the carbamate moiety .Chemical Reactions Analysis

The chemical reactivity of benzyl carbamate derivatives has been the subject of research, with studies examining the cyclization of phenyl N-(2-hydroxybenzyl)carbamates to synthesize benzoxazin-2 (3H)-ones .Physical And Chemical Properties Analysis

The physical and chemical properties of benzyl carbamate derivatives are influenced by their molecular structure and the nature of the substituents attached to the carbamate moiety .科学的研究の応用

High Energy Density Materials (HEDMs)

Benzyl (2-hydroxycyclohexyl)carbamate has been studied for its potential in the synthesis of aza- and oxaazaisowurtzitanes , which are precursors to HEDMs . These materials are of great interest for their applications in propellants and explosives. The compound has been involved in the acid-catalyzed condensation reaction with glyoxal, which is a crucial step in the formation of 2,4,6,8,10,12-hexaazaisowurtzitane derivatives. These derivatives are key to developing the most efficient HEDM known as CL-20 .

Organic Synthesis

In organic chemistry, Benzyl (2-hydroxycyclohexyl)carbamate is used to explore new pathways in the condensation reactions . The compound’s reaction with glyoxal in polar solvents has revealed new processes in the cascade condensation of glyoxal with ammonia derivatives. This has implications for the synthesis of complex organic molecules, potentially leading to the discovery of new drugs and materials.

Solvent Effects on Reaction Mechanisms

The compound has been instrumental in understanding the role of solvents in chemical reactions . Research has shown that the choice of solvent can significantly affect the condensation process, with acetonitrile being identified as the most suitable solvent for the formation of hexaazaisowurtzitane derivatives. This insight is valuable for chemists looking to optimize reactions for better yields and selectivity.

Ammonia Derivative Reactions

Benzyl (2-hydroxycyclohexyl)carbamate’s interactions with ammonia derivatives have been a subject of study . It has helped in identifying processes that prevent the formation of caged compounds, which is crucial for the development of materials with specific structural requirements.

Catalyst Development

The compound’s behavior in acid-catalyzed reactions has implications for catalyst development . By understanding how it reacts in different conditions, researchers can design more effective catalysts that can be used in a variety of chemical processes.

Analytical Chemistry

Benzyl (2-hydroxycyclohexyl)carbamate can be used as a standard or reagent in analytical procedures . Its well-defined reactivity makes it suitable for use in calibrating instruments or developing new analytical techniques.

Safety and Hazards

将来の方向性

While specific future directions for “Benzyl (2-hydroxycyclohexyl)carbamate” are not mentioned in the sources, there is ongoing research into the synthesis and applications of carbamate derivatives . This includes the development of new synthesis methods and the exploration of their potential uses in various fields.

特性

IUPAC Name |

benzyl N-(2-hydroxycyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-13-9-5-4-8-12(13)15-14(17)18-10-11-6-2-1-3-7-11/h1-3,6-7,12-13,16H,4-5,8-10H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDQLGJJPYSFXPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50563993 | |

| Record name | Benzyl (2-hydroxycyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92645-06-2 | |

| Record name | Benzyl (2-hydroxycyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

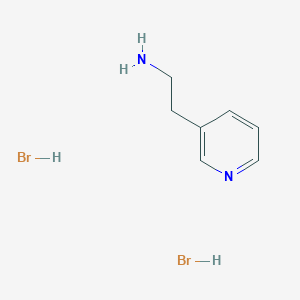

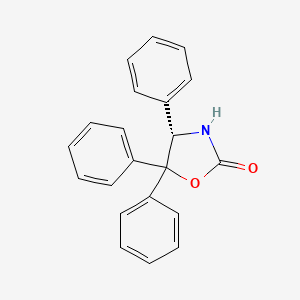

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Furan-2-carboxylic acid {2-[(pyridin-2-ylmethyl)-amino]-ethyl}-amide hydrobromide](/img/structure/B1317435.png)